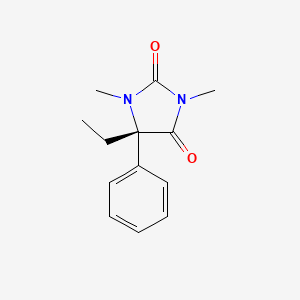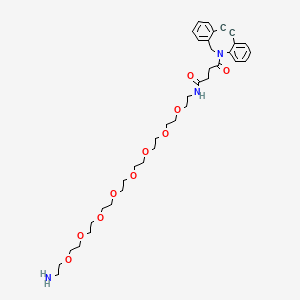![molecular formula C13H18ClNO2 B13722573 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride CAS No. 1170044-32-2](/img/structure/B13722573.png)
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is known for its unique structure, which includes a piperidine ring attached to a benzo[1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride typically involves the reaction of 3-Benzo[1,3]dioxol-5-ylmethyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzo[1,3]dioxole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzo[1,3]dioxole derivatives.
科学的研究の応用
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
Similar Compounds
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine-4-amine
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine-4-carboxylic acid
Uniqueness
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1170044-32-2 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12;/h3-4,7,11,14H,1-2,5-6,8-9H2;1H |
InChIキー |
WWDOLMLXRNZPCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)OCO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)

![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)


![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)

![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)


